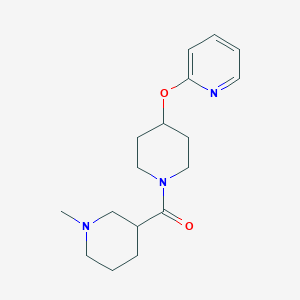

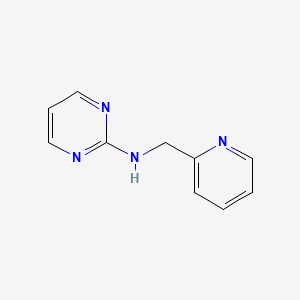

N-benzyl-4-chloro-N-methyl-1,2,5-thiadiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-benzyl-4-chloro-N-methyl-1,2,5-thiadiazol-3-amine derivatives involves a series of reactions starting with appropriate precursors. For instance, the synthesis of 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine is achieved through the reaction of 2,4-dichloro-benzaldehyde and thiosemicarbazide, followed by cyclization and subsequent reactions with substituted salicylaldehyde to form Schiff bases . Similarly, 5-benzyl-1,3,4-thiadiazol-2-amine derivatives are synthesized from phenylacetic acid derivatives, with their structures confirmed by NMR spectroscopy and X-ray crystallography . These methods demonstrate the versatility of thiadiazole chemistry in producing a variety of substituted compounds.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can be substituted at various positions to yield different derivatives. For example, the compound (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine features an intramolecular C—H∙∙∙S hydrogen bond, resulting in a planar five-membered ring. The crystal structure of this compound reveals intermolecular C—H∙∙∙N hydrogen bonds that link the molecules to form layers . These structural features are crucial for the biological activity and reactivity of these compounds.

Chemical Reactions Analysis

Thiadiazole derivatives exhibit a range of chemical reactivities depending on their substitution patterns. For instance, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which further reacts with nucleophiles to form esters or amides. This reactivity is exploited to synthesize N-substituted indole-2-thiols and heterocyclic analogues . The reactivity of these compounds is also influenced by the presence of nucleophiles, as seen in the formation of 4-nitro-2-(1,2,3-thiadiazol-4-yl)benzenethiol in the presence of potassium thioacetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-4-chloro-N-methyl-1,2,5-thiadiazol-3-amine derivatives are influenced by their molecular structure. The presence of various substituents on the thiadiazole ring can affect properties such as solubility, melting point, and reactivity. For example, the acetylcholinesterase-inhibition activities of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives were tested, and the compound with a 4-bromobenzyl substituent showed the best activity . These properties are essential for the potential application of these compounds in medicinal chemistry.

properties

IUPAC Name |

N-benzyl-4-chloro-N-methyl-1,2,5-thiadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3S/c1-14(10-9(11)12-15-13-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGSGZSUAILHDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NSN=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-chloro-N-methyl-1,2,5-thiadiazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3002061.png)

![(E)-4-(Dimethylamino)-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-enamide](/img/structure/B3002062.png)

![[(2R,5R)-5-Pentyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B3002064.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3002068.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002078.png)